molecular formula C8H14O2S B1606763 4,4'-Thiobis-2-butanone CAS No. 40790-04-3

4,4'-Thiobis-2-butanone

Cat. No. B1606763
CAS RN: 40790-04-3
M. Wt: 174.26 g/mol
InChI Key: CIBUHUTVSRPCRO-UHFFFAOYSA-N
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Description

4,4’-Thiobis-2-butanone, also known as 4,4’-Sulfanediyldi (2-butanone), is an organic compound with the molecular formula C8H14O2S . It has an average mass of 174.261 Da and a mono-isotopic mass of 174.071457 Da . It is used as a flavoring agent and has a spicy type odor .


Physical And Chemical Properties Analysis

4,4’-Thiobis-2-butanone has an average mass of 174.261 Da and a mono-isotopic mass of 174.071457 Da . It is used as a flavoring agent and has a spicy type odor .

Scientific Research Applications

Metabolic Engineering and Biofuel Production

  • Bio-production of 2-Butanone : Klebsiella pneumoniae was engineered to produce 2-butanone from glucose, offering a method for biological production of this compound (Chen et al., 2015).
  • Synthesis in Yeast : Saccharomyces cerevisiae was used to produce 2-butanol and butanone, highlighting the potential of yeast in synthesizing these chemicals (Ghiaci et al., 2014).

Pharmaceutical Applications

  • Gastric Antiulcer Agents : Synthesis of 1-substituted 4-(5-tetrazolyl)thio-1-butanones exhibited significant antiulcer activity, demonstrating pharmaceutical potential (Uchida et al., 1989).

Biofuels in Engine Applications

  • Application in Spark Ignition Engines : 2-butanone was evaluated as a potential biofuel in direct injection spark ignition engines, showing promise for future fuel applications (Hoppe et al., 2016).

Chemical Engineering and Catalysis

  • Catalytic Synthesis of 4-Hydroxy-2-Butanone : An ionic liquid catalyzed aldol reaction was used to synthesize 4-hydroxy-2-butanone, an important intermediate in pharmaceutical and food industries (Wang & Cai, 2021).
  • Palladium-Catalyzed Thiomethylation : A palladium-catalyzed procedure for thiomethylation of aromatic amine derivatives with 4-methylthio-2-butanone demonstrated a new synthetic route in organic chemistry (Tian et al., 2021).

Material Science

  • High Refractive Index Polymers : The synthesis of thioether-bridged polyphenylquinoxalines from 4,4'-Thiobis derivatives showed ultra-high refractive indices, relevant for optical applications (Li et al., 2010).

properties

IUPAC Name

4-(3-oxobutylsulfanyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2S/c1-7(9)3-5-11-6-4-8(2)10/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBUHUTVSRPCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCSCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068254
Record name 2-Butanone, 4,4'-thiobis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

95.00 °C. @ 0.10 mm Hg
Record name 4,4'-Thiobis-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4,4'-Thiobis-2-butanone

CAS RN

40790-04-3
Record name 4,4′-Thiobis[2-butanone]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Thiobis-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040790043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Thiodi(2-butanone)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42865
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Record name 2-Butanone, 4,4'-thiobis-
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Record name 2-Butanone, 4,4'-thiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-THIOBIS-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
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Record name 4,4'-Thiobis-2-butanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037155
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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